molecular formula C22H19F3O6 B11648061 propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

propan-2-yl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648061
M. Wt: 436.4 g/mol
InChI Key: SNCIXPKOQZZONU-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chromen ring, and a methoxyphenyl group. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioactivity . The chromen ring structure allows for interactions with various enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-{[3-(3-METHYLPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of structural features, including the chromen ring, methoxyphenyl group, and trifluoromethyl group

Properties

Molecular Formula

C22H19F3O6

Molecular Weight

436.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C22H19F3O6/c1-12(2)29-18(26)11-28-14-7-8-16-17(10-14)31-21(22(23,24)25)20(19(16)27)30-15-6-4-5-13(3)9-15/h4-10,12H,11H2,1-3H3

InChI Key

SNCIXPKOQZZONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)C)C(F)(F)F

Origin of Product

United States

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